(E)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-phenylethene-1-sulfonamide
Overview
Description
(E)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-phenylethene-1-sulfonamide is a complex organic compound characterized by its unique spirocyclic structure. This compound features a spiro[4.5]decane ring system fused with a dioxane ring, a phenylethene moiety, and a sulfonamide group. The presence of these diverse functional groups makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-phenylethene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Spirocyclic Core: The spiro[4.5]decane ring system can be synthesized through a cyclization reaction involving a suitable dioxane precursor.
Introduction of the Phenylethene Moiety: This step involves the coupling of the spirocyclic core with a phenylethene derivative under conditions that favor the formation of the (E)-isomer.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow chemistry for efficient scale-up, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-phenylethene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The phenylethene moiety can be oxidized to form epoxides or diols.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The spirocyclic core can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Epoxides and Diols: From oxidation reactions.
Amines: From reduction of the sulfonamide group.
Substituted Spirocyclic Compounds: From nucleophilic substitution reactions.
Scientific Research Applications
(E)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-phenylethene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (E)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-phenylethene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The phenylethene moiety may also play a role in binding to hydrophobic pockets within proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Spirocyclic Sulfonamides: Compounds with similar spirocyclic and sulfonamide structures.
Phenylethene Derivatives: Compounds with similar phenylethene moieties.
Uniqueness
(E)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-phenylethene-1-sulfonamide is unique due to its combination of a spirocyclic core, phenylethene moiety, and sulfonamide group. This combination imparts distinct chemical and biological properties that are not commonly found in other compounds.
Properties
IUPAC Name |
(E)-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-2-phenylethenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4S/c19-23(20,12-9-15-7-3-1-4-8-15)18-13-16-14-21-17(22-16)10-5-2-6-11-17/h1,3-4,7-9,12,16,18H,2,5-6,10-11,13-14H2/b12-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJNHBSQHKNTBS-FMIVXFBMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNS(=O)(=O)C=CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2(CC1)OCC(O2)CNS(=O)(=O)/C=C/C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.